Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-
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Overview
Description
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro-: is a platinum-based compound with the molecular formula C₉H₁₄Cl₂N₄O₄Pt and a molecular weight of 508.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:
Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.
Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.
Coordination Chemistry: Large-scale coordination reactions using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.
Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Redox: Changes in the oxidation state of platinum, leading to different platinum species.
Hydrolysis: Formation of aquo complexes and other hydrolyzed species.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.
Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.
Biology and Medicine
Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.
DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.
Industry
Material Science:
Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- involves its interaction with DNA. The compound binds to the DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include the nitrogen atoms in the purine and pyrimidine bases of DNA.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C9H12Cl2N4O4Pt |
---|---|
Molecular Weight |
506.20 g/mol |
IUPAC Name |
[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
JVFZTMPIQZTRQP-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl |
Origin of Product |
United States |
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